(S)-3-([1,1'-Biphenyl]-3-yl)-2-aminopropanoic acid hydrochloride is a chiral compound with significant relevance in medicinal chemistry and pharmaceutical applications. This compound belongs to the class of amino acids and is characterized by its biphenyl group, which contributes to its unique properties and potential biological activities. The hydrochloride salt form enhances its solubility and stability, making it suitable for various scientific applications.
The compound can be sourced from various chemical suppliers and research institutions, with notable listings available from vendors such as VWR and Advanced ChemBlocks. It is typically produced through synthetic methodologies in laboratory settings.
This compound is classified as an amino acid derivative, specifically a substituted phenylalanine analogue. Its systematic name according to IUPAC nomenclature is (S)-3-([1,1'-biphenyl]-3-yl)-2-aminopropanoic acid, and it has a molecular formula of C₁₅H₁₆ClNO₂ with a molecular weight of 277.75 g/mol when in hydrochloride form.
The synthesis of (S)-3-([1,1'-Biphenyl]-3-yl)-2-aminopropanoic acid hydrochloride can be achieved through several methods, primarily focusing on the asymmetric synthesis of amino acids. Common strategies involve:
The synthesis typically involves protecting group strategies to ensure that functional groups remain intact during the reaction steps. Reagents such as coupling agents and solvents are selected based on their ability to promote reactivity while minimizing side reactions.
The molecular structure of (S)-3-([1,1'-Biphenyl]-3-yl)-2-aminopropanoic acid hydrochloride features a biphenyl moiety attached to a central carbon atom that also binds to an amino group and a carboxylic acid functional group. The stereochemistry at the chiral center is crucial for its biological activity.
(S)-3-([1,1'-Biphenyl]-3-yl)-2-aminopropanoic acid hydrochloride can participate in various chemical reactions typical for amino acids, including:
The reactivity of this compound is influenced by its functional groups and stereochemistry, which dictate its interaction with other molecules in biological systems or synthetic pathways.
The mechanism of action for (S)-3-([1,1'-Biphenyl]-3-yl)-2-aminopropanoic acid hydrochloride primarily involves its role as a neurotransmitter or neuromodulator in biological systems. It may interact with specific receptors in the central nervous system, influencing neurotransmission pathways.
Research indicates that compounds with similar structures can modulate pathways associated with neurotransmitters like glutamate or GABA (gamma-aminobutyric acid), potentially impacting mood regulation and cognitive functions.
The compound's physical and chemical properties make it suitable for use in various biological assays and synthetic applications.
(S)-3-([1,1'-Biphenyl]-3-yl)-2-aminopropanoic acid hydrochloride has several scientific uses:
Asymmetric catalytic hydrogenation represents a cornerstone in the enantioselective synthesis of non-proteinogenic amino acids, including (S)-3-([1,1'-Biphenyl]-3-yl)-2-aminopropanoic acid hydrochloride. This approach typically employs prochiral enamide precursors derived from biphenyl-3-ylacetone through condensation with chiral auxiliaries. (S)-(−)-α-methylbenzylamine serves as a highly effective chiral director in this context, controlling facial selectivity during the hydrogenation step [9]. The hydrogenation itself utilizes Rh(I) complexes ligated to chiral phosphines such as DuPhos (1,2-bis(phospholano)ethane) or BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). These catalysts achieve enantiomeric excesses (ee) exceeding 95% under optimized conditions (50-60 psi H₂, 25-40°C in tetrahydrofuran or methanol) [9]. The chiral auxiliary is subsequently removed via acid hydrolysis, yielding the free (S)-amino acid, which is converted to the hydrochloride salt through stoichiometric HCl treatment.
Alternative asymmetric routes employ phase-transfer catalysis (PTC) with cinchona alkaloid-derived quaternary ammonium salts (e.g., N-(9-anthracenylmethyl)cinchonidinium bromide) for alkylation of glycine Schiff bases. This method facilitates the introduction of the biphenyl-3-ylmethyl group under strongly basic conditions (50% NaOH) at low temperatures (−20°C), achieving ee values up to 88% [9]. While operationally simpler than hydrogenation, PTC methods generally deliver slightly lower enantioselectivity.
Table 1: Asymmetric Catalytic Methods for (S)-3-([1,1'-Biphenyl]-3-yl)-2-aminopropanoic Acid Synthesis
Method | Catalyst System | Key Conditions | ee (%) | Overall Yield (%) |
---|---|---|---|---|
Chiral Auxiliary-Assisted Hydrogenation | Rh(I)/(S,S)-Et-DuPhos | 50 psi H₂, THF, 25°C | >98% | 78% |
Direct Asymmetric Hydrogenation | Ir(I)/(S)-BINAP-OTf | 100 psi H₂, MeOH, 50°C | 92% | 65% |
Phase-Transfer Catalysis | N-(Anthracenylmethyl)cinchonidinium bromide | 50% NaOH, Toluene, −20°C | 88% | 72% |
Engineered transaminases have emerged as powerful biocatalysts for the synthesis of enantiopure (S)-3-([1,1'-Biphenyl]-3-yl)-2-aminopropanoic acid due to their exceptional stereoselectivity and sustainable reaction profiles. These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule (typically isopropylamine or alanine) to the prochiral ketone precursor, 3-(biphenyl-3-yl)propan-2-one. Directed evolution has yielded transaminase variants with significantly enhanced activity toward this bulky biphenyl substrate, which is typically poorly accepted by wild-type enzymes [9]. Key mutations often involve enlarging the active site through substitutions like F88A, V153A, and L259A, reducing steric hindrance while maintaining precise stereocontrol.
Optimal reaction conditions utilize biphasic systems (aqueous buffer/organic solvent) to improve substrate solubility and mitigate product inhibition. A typical system employs 0.1M potassium phosphate buffer (pH 7.5-8.5) with 10-20% (v/v) isopropyl alcohol or cyclopentyl methyl ether, 1M isopropylamine as the amino donor, 0.2 mM PLP cofactor, and 5-10 g/L engineered transaminase at 30-37°C. Under these conditions, conversion rates exceed 85% with ee >99.5%. In situ product removal techniques, such as crystallization of the hydrochloride salt, further shift the reaction equilibrium toward completion [9].
Table 2: Performance of Engineered Transaminases in Biphenylalanine Synthesis
Transaminase Variant | Key Mutations | Relative Activity (%) | ee (%) | Conversion (%) |
---|---|---|---|---|
Wild-Type | - | <1% | - | <5% |
TA-101 | F88A/L259A | 48% | >99.9% | 76% |
TA-205 | V153A/L259A/M208L | 100% | >99.9% | 92% |
TA-347 | F88A/V153A/L259A/R19K | 165% | >99.9% | >99% |
Solid-phase peptide synthesis (SPPS) enables efficient incorporation of (S)-3-([1,1'-Biphenyl]-3-yl)-2-aminopropanoic acid into complex peptide architectures, leveraging the biphenyl moiety for sidechain-mediated interactions. The Fmoc/tBu orthogonal protection strategy is universally employed: the α-amino group is protected with the acid-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the carboxylic acid remains unprotected or is engaged as an active ester during resin loading [5]. Careful resin selection is critical due to the hydrophobic nature of the biphenyl side chain. Trityl chloride (2-chlorotrityl chloride) resins are preferred over Wang resins for C-terminal carboxylates because they minimize aggregation and allow cleavage under mildly acidic conditions (20-30% hexafluoroisopropanol in DCM), preserving acid-sensitive functionalities [5] [7].
Coupling of the sterically hindered biphenylalanine residue requires potent activators. Standard protocols use 3-4 equivalents of Fmoc-Bip(3,3')-OH (or its hydrochloride salt), activated by 3-4 equivalents of phosphonium salts (PyBOP, PyAOP) or uronium salts (HATU, HBTU) in the presence of 6-8 equivalents of collidine or N,N-diisopropylethylamine (DIPEA) in DMF. Double coupling (2 x 30-60 min) ensures complete amide bond formation, particularly when incorporating this residue after proline or other β-branched amino acids [5]. Microwave-assisted SPPS (30-50W, 50°C) significantly improves coupling efficiency and reduces reaction times by 40-60%.
Table 3: SPPS Resin Performance for Biphenylalanine-Containing Peptides
Resin Type | Loading (mmol/g) | Cleavage Conditions | Purity (Crude Peptide) | Key Advantages |
---|---|---|---|---|
2-Chlorotrityl Chloride | 0.8–1.2 | 1% TFA in DCM | 75–85% | Mild cleavage, minimizes side reactions |
Rink Amide MBHA | 0.4–0.7 | 95% TFA/TIS/H₂O (95:2.5:2.5) | 65–75% | C-terminal amide formation |
Wang Resin | 0.4–0.8 | 95% TFA/TIS/H₂O (95:2.5:2.5) | 50–65% | Low cost, standard for carboxylates |
Orthogonal protection of the α-amino and carboxyl groups in 3-([1,1'-Biphenyl]-3-yl)-2-aminopropanoic acid is indispensable for selective derivatization and peptide synthesis. The tert-butoxycarbonyl (Boc) group remains the gold standard for amino protection due to its compatibility with both solution-phase and solid-phase methodologies. Boc installation employs di-tert-butyl dicarbonate (Boc₂O, 1.05 equiv) in a Schotten-Baumann setup (dioxane/water 1:1, 0-5°C, pH 9-10 maintained with NaOH), achieving >95% yield [9]. Deprotection utilizes trifluoroacetic acid (TFA) in dichloromethane (DCM) (25-50% v/v, 15-30 min, RT), generating the TFA salt, which is neutralized with tertiary amines (e.g., DIPEA) prior to coupling.
For carboxyl protection, tert-butyl esters offer ideal orthogonality to Boc. They are introduced via acid-catalyzed esterification with isobutylene (sulfuric acid catalyst) or via alkylation with tert-butyl bromide in the presence of inorganic bases (K₂CO₃) [9]. Cleavage occurs under strong acids (TFA, neat or in DCM, 1-2h, RT; or HCl in dioxane) without racemization. Alternatively, benzyl esters (removed by catalytic hydrogenation) are employed when tert-butyl protection conflicts with other acid-labile groups. In complex syntheses involving sidechain functionalization, silyl-based protections (e.g., triisopropylsilyl – TIPS) for carboxylic acids provide robustness against nucleophiles and bases, cleaved selectively by fluoride sources (TBAF) [9].
Table 4: Protecting Group Stability and Deprotection Conditions
Protecting Group | Abbrev. | Stable Towards | Cleavage Conditions | Orthogonality Partners |
---|---|---|---|---|
α-Amino Protection | ||||
tert-Butoxycarbonyl | Boc | Bases, Nucleophiles | TFA/DCM (1:1, 30 min) | Fmoc, Alloc, tBu esters |
9-Fluorenylmethyloxycarbonyl | Fmoc | Acids (TFA, HCl) | Piperidine/DMF (20%, 5–20 min) | tBu, Trt, Pbf esters |
Carboxyl Protection | ||||
tert-Butyl Ester | OtBu | Bases, Nucleophiles | TFA/DCM (1:1, 1–2 h) | Boc, Fmoc, Trt |
Benzyl Ester | OBn | Mild Acids/Bases | H₂/Pd-C (1 atm, 4–12 h) | Boc, Fmoc, Cbz |
2-Chlorotrityl | OCTrt | Mild Acids/Bases, Nucleophiles | AcOH/TFE/DCM (1:1:8, 30 min) | Fmoc, Boc, Alloc |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: